molecular formula C10H13BrClN B2365297 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride CAS No. 1258651-46-5

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2365297
CAS No.: 1258651-46-5
M. Wt: 262.58
InChI Key: WHWREYHVYOQULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents . 📚🔬

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction or a Suzuki coupling using appropriate bromophenyl precursors.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
  • 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride
  • 3-(2-Iodophenyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(2-bromophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWREYHVYOQULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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